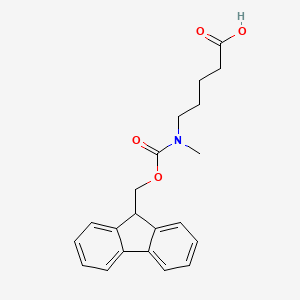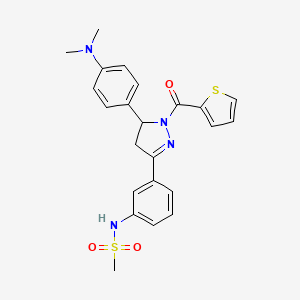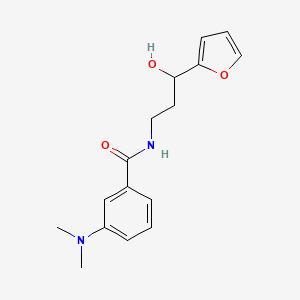
3-(ジメチルアミノ)-N-(3-(フラン-2-イル)-3-ヒドロキシプロピル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a furan ring
科学的研究の応用
Chemistry
In chemistry, 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of a benzoyl chloride with a dimethylamine to form the benzamide core.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-yl group is attached to the benzamide core.
Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxypropyl chain.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products typically include alcohols and amines.
Substitution: Substituted benzamides and furan derivatives.
作用機序
The mechanism of action of 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(dimethylamino)-N-(3-(thiophen-2-yl)-3-hydroxypropyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(dimethylamino)-N-(3-(pyridin-2-yl)-3-hydroxypropyl)benzamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions and stability.
特性
IUPAC Name |
3-(dimethylamino)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)13-6-3-5-12(11-13)16(20)17-9-8-14(19)15-7-4-10-21-15/h3-7,10-11,14,19H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDRUZGCISYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2431364.png)
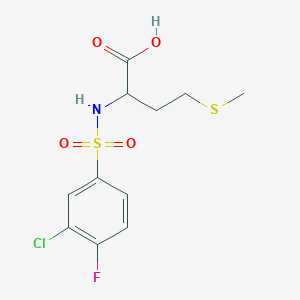
![2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2431367.png)
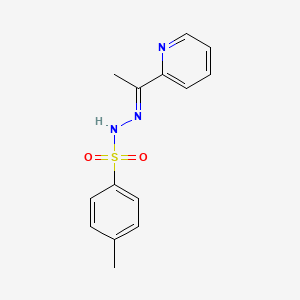
![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2431373.png)
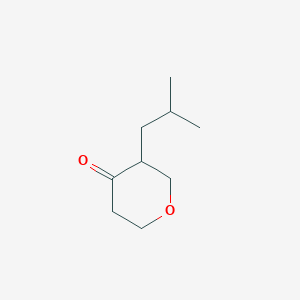
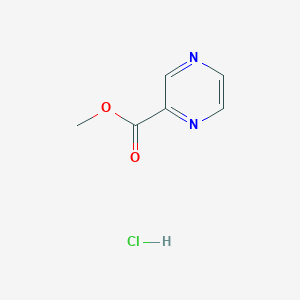
![tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate](/img/structure/B2431377.png)
![N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431378.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431380.png)
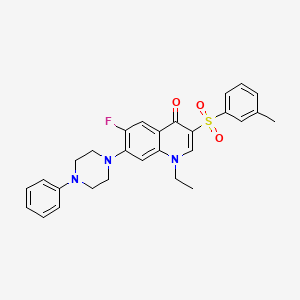
![Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2431384.png)
